molecular formula C8H14ClNO4 B2879285 3-(Methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride CAS No. 2260936-33-0

3-(Methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B2879285
CAS No.: 2260936-33-0
M. Wt: 223.65
InChI Key: GNAXGCGXZCKJMD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-methoxycarbonylpiperidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4.ClH/c1-13-8(12)6-4-9-3-2-5(6)7(10)11;/h5-6,9H,2-4H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAXGCGXZCKJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260936-33-0
Record name 3-(methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride typically involves the esterification of piperidine derivatives. One common method includes the reaction of piperidine with methoxycarbonyl chloride under controlled conditions to form the desired ester. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and reactors can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

3-(Methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural Comparison

Table 1: Structural Features of Selected Piperidine Derivatives
Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 71486-53-8 3-methoxycarbonyl, 4-keto C₇H₁₁NO₃·HCl 193.63
3-Methylpiperidine-4-carboxylic acid HCl 1038992-98-1 3-methyl, 4-carboxylic acid C₇H₁₃NO₂·HCl 179.65
Piperidine-4-carboxylic acid HCl 5984-56-5 4-carboxylic acid C₆H₁₁NO₂·HCl 173.62
tert-Butyl piperidine-4-carboxylate HCl 892493-65-1 4-tert-butyl ester C₁₀H₁₉NO₂·HCl 237.73
4-(3-Methoxyphenyl)piperidine HCl 325808-20-6 4-aryl (3-methoxyphenyl) C₁₂H₁₈ClNO 227.73
1-(4-Bromo-benzyl)piperidine-4-COOH HCl 733797-83-6 1-benzyl (4-bromo), 4-carboxylic acid C₁₃H₁₇BrClNO₂ 362.64

Key Observations :

  • The target compound is distinguished by its 3-methoxycarbonyl-4-keto motif, which is absent in other derivatives.
  • 3-Methylpiperidine-4-carboxylic acid HCl (CAS 1038992-98-1) lacks the ester group but retains the carboxylic acid at position 4 .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Solubility (Water) Stability LogP (Predicted)
Target Compound Moderate* Stable at RT -0.45
3-Methylpiperidine-4-carboxylic acid HCl High Hygroscopic -1.12
Piperidine-4-carboxylic acid HCl High Stable at RT -1.89
tert-Butyl piperidine-4-carboxylate HCl Low Sensitive to heat 1.56

Critical Insights :

  • The tert-butyl ester derivative (CAS 892493-65-1) exhibits higher lipophilicity (LogP = 1.56), making it suitable for blood-brain barrier penetration in CNS drug design .
  • The target compound ’s moderate solubility and stability align with its utility as a synthetic intermediate .

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